molecular formula C6H12N2O3S B1615340 Alanine, 3-ethylthiocarbamoyl-, L- CAS No. 4909-58-4

Alanine, 3-ethylthiocarbamoyl-, L-

Cat. No.: B1615340
CAS No.: 4909-58-4
M. Wt: 192.24 g/mol
InChI Key: QGTLKVBLZFMYIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alanine, 3-ethylthiocarbamoyl-, L- (IUPAC name: (2S)-2-amino-3-[(ethylcarbamothioyl)oxy]propanoic acid) is a modified amino acid derivative characterized by an ethylthiocarbamoyl (-NH-CS-OCH₂CH₃) group attached to the β-carbon of the L-alanine backbone. This structural modification introduces unique physicochemical and biological properties distinct from unmodified alanine.

Applications may include pharmaceutical intermediates, enzyme inhibitors, or probes for studying sulfur-containing biomolecules.

Properties

CAS No.

4909-58-4

Molecular Formula

C6H12N2O3S

Molecular Weight

192.24 g/mol

IUPAC Name

2-amino-4-(ethylsulfanylamino)-4-oxobutanoic acid

InChI

InChI=1S/C6H12N2O3S/c1-2-12-8-5(9)3-4(7)6(10)11/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)

InChI Key

QGTLKVBLZFMYIQ-UHFFFAOYSA-N

SMILES

CCSNC(=O)CC(C(=O)O)N

Canonical SMILES

CCSNC(=O)CC(C(=O)O)N

Pictograms

Irritant

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Features Unique Properties Potential Applications
L-Alanine Basic α-amino acid; no substituents on β-carbon. Essential in protein synthesis; hydrophilic due to -COOH and -NH₂ groups. Nutritional supplements, biosynthesis .
β-Methylamino-L-alanine (BMAA) Methylamino (-NH-CH₃) group on β-carbon. Neurotoxic; implicated in neurodegenerative diseases. Research on ALS and Parkinson’s disease .
Alanine, 3-(nitroamino)- Nitroamino (-NH-NO₂) group on β-carbon. High reactivity due to nitro group; potential mutagenicity. Explosives research, nitration studies .
3-[Methyl(2-phenylethyl)amino]-L-alanine Phenylethylamino (-N(CH₃)(CH₂CH₂C₆H₅)) group on β-carbon. Enhanced lipophilicity and receptor-binding affinity. CNS-targeted drug development .
H-D-Ala-gly-NH₂ hydrochloride Dipeptide (D-Ala-Gly) with amide linkage and HCl salt. Stabilized conformation; bioactivity in neurotransmission. Peptide therapeutics, enzyme substrates .
Alanine, 3-ethylthiocarbamoyl-, L- Ethylthiocarbamoyl (-NH-CS-OCH₂CH₃) group on β-carbon. Moderate lipophilicity; thioester-mediated nucleophilic reactivity. Enzyme inhibitors, prodrug design .

Key Differentiators

This contrasts with the hydrophilic nature of unmodified L-alanine . The phenylethylamino analog () exhibits even higher lipophilicity due to its aromatic ring, making it more suited for targeting hydrophobic binding pockets .

Reactivity: The thioester group in the target compound may participate in nucleophilic substitution or transesterification reactions, unlike the stable nitroamino or methylamino groups in analogs .

Biological Activity: Unlike BMAA, which is neurotoxic, the ethylthiocarbamoyl group’s bioactivity remains underexplored but could mimic natural thiol-containing metabolites (e.g., coenzyme A derivatives) . The dipeptide H-D-Ala-gly-NH₂ hydrochloride () shows distinct bioactivity in neurotransmission, highlighting how peptide linkages alter functionality compared to single amino acid derivatives .

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